(5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate
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Overview
Description
(5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate: is a complex organic compound with the molecular formula C14H20FNO8 and a molecular weight of 349.31 g/mol . This compound is a derivative of glucopyranose and is characterized by the presence of acetamido, acetyloxy, and fluoro groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate involves multiple steps, starting from glucopyranose derivatives. The key steps include:
Acetylation: The hydroxyl groups of glucopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride and ammonia or an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the fluoro group, converting it into a hydroxyl group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Used in glycosylation studies to understand carbohydrate-protein interactions .
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its antimicrobial and antiviral properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetamido and fluoro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
D-Glucopyranose derivatives: Compounds like D-glucopyranose, 2-(acetylamino)-2,4-dideoxy-4-fluoro-, 1,3,6-triacetate share structural similarities with (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate.
Other fluorooxan derivatives: Compounds with similar fluoro and acetamido groups.
Uniqueness:
- The presence of both acetamido and fluoro groups in the same molecule provides unique chemical reactivity and biological activity.
- The combination of acetyloxy groups enhances the compound’s solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
(5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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